molecular formula C10H14ClP B1595180 Chloro(tert-butyl)phenylphosphine CAS No. 29949-69-7

Chloro(tert-butyl)phenylphosphine

Cat. No.: B1595180
CAS No.: 29949-69-7
M. Wt: 200.64 g/mol
InChI Key: XOQDDCZARYSQNB-UHFFFAOYSA-N
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Description

Chloro(tert-butyl)phenylphosphine, also known as tert-butylchloro(phenyl)phosphine, is an organophosphorus compound with the molecular formula C10H14ClP. It is a tertiary phosphine that contains a phosphorus atom bonded to a chlorine atom, a tert-butyl group, and a phenyl group. This compound is used as a ligand in various chemical reactions and has applications in organic synthesis and catalysis.

Mechanism of Action

Target of Action

Chloro(tert-butyl)phenylphosphine is a type of tertiary phosphine . Tertiary phosphines are widely used as ligands in transition metal catalysis and organocatalysis . They play a key role in stabilizing and activating the central metal atom . Therefore, the primary targets of this compound are likely to be the metal atoms in these catalytic reactions.

Mode of Action

The interaction of this compound with its targets involves the formation of a bond between the phosphorus atom of the phosphine and the metal atom of the catalyst . This bond formation results in the stabilization of the metal atom and enhances its reactivity, enabling it to participate in various chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a ligand in transition metal catalysis and organocatalysis, it can participate in a wide range of reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions can vary widely, depending on the specific substrates and products involved.

Pharmacokinetics

Like other tertiary phosphines, it is likely to have low bioavailability due to its high reactivity and instability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a ligand, it can enhance the reactivity of metal atoms in catalytic reactions, leading to the formation of various products . These products can have a wide range of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst . In particular, the presence of a metal atom for the phosphine to bind to is crucial for its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(tert-butyl)phenylphosphine can be synthesized through the reaction of tert-butylmagnesium chloride with phenylphosphonous dichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(tert-butyl)phenylphosphine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.

    Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coordination Chemistry: Transition metals like palladium, platinum, and nickel are used to form coordination complexes.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include tert-butyl(phenyl)phosphine derivatives.

    Oxidation Products: Phosphine oxides are formed.

    Coordination Complexes: Various metal-phosphine complexes are synthesized for use in catalysis.

Scientific Research Applications

Chloro(tert-butyl)phenylphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck reactions).

    Biology: It is employed in the synthesis of biologically active phosphine derivatives.

    Medicine: Research into phosphine-containing drugs and their potential therapeutic applications.

    Industry: Used in the production of fine chemicals and pharmaceuticals due to its role in catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Chlorodicyclohexylphosphine
  • Chlorodiisopropylphosphine
  • tert-Butyldichlorophosphine
  • Di-tert-butylchlorophosphine

Uniqueness

Chloro(tert-butyl)phenylphosphine is unique due to its specific combination of a tert-butyl group and a phenyl group attached to the phosphorus atom. This structure provides a balance of steric hindrance and electronic properties, making it a versatile ligand in various catalytic reactions. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl-chloro-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQDDCZARYSQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952383
Record name tert-Butyl(phenyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-69-7
Record name Phosphinous chloride, tert-butylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl(phenyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(tert-butyl)phenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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